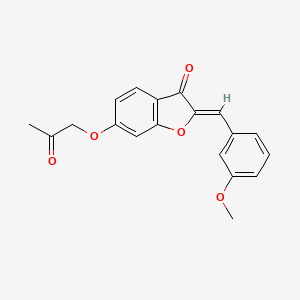

(Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)11-23-15-6-7-16-17(10-15)24-18(19(16)21)9-13-4-3-5-14(8-13)22-2/h3-10H,11H2,1-2H3/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHOEVASHDHJBD-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, a benzofuran derivative, has gained attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O5, with a molecular weight of 324.332 g/mol. The structural representation is crucial for understanding its biological interactions.

Structural Formula

| Property | Details |

|---|---|

| IUPAC Name | (2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |

| Molecular Formula | C19H16O5 |

| Molecular Weight | 324.332 g/mol |

| Purity | Typically 95% |

Anti-inflammatory Activity

Research indicates that benzofuran derivatives possess significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in human cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Hepatocellular Carcinoma (HCC)

In a study focusing on hepatocellular carcinoma (HCC), this compound exhibited significant cytotoxic effects on Huh7 cells, a common HCC cell line. The compound's IC50 values were determined to be approximately 38.15 μM after 48 hours of treatment.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Epithelial-Mesenchymal Transition (EMT)

Recent studies have highlighted the role of this compound in modulating EMT processes in cancer cells. By downregulating integrin α7 and MMP-9 expression, the compound inhibits metastasis in HCC cells, showcasing its potential as an anti-metastatic agent.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

| Cytotoxicity in Cancer Cells | Induces apoptosis; IC50 ~38.15 μM in Huh7 cells |

| Antimicrobial Activity | Effective against various bacterial strains |

| EMT Modulation | Downregulates integrin α7 and MMP-9; inhibits metastasis |

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Condensation of 3-methoxybenzaldehyde with a benzofuran precursor (e.g., 6-hydroxybenzofuran-3-one) under acidic/basic conditions to form the benzylidene intermediate .

- Step 2 : Esterification or alkoxypropylation of the hydroxyl group at position 6 using 2-oxopropanol derivatives (e.g., chloroacetone) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

- Key Parameters :

- Temperature : 60–80°C for condensation; room temperature for esterification.

- Catalysts : p-Toluenesulfonic acid (condensation); triethylamine (esterification).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of benzofuran:aldehyde recommended) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substitution patterns (e.g., methoxy at C3, oxopropoxy at C6) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 381.12) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) groups .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : IC₅₀ values against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines range from 12–25 µM, assessed via MTT assays .

- Anti-inflammatory : Inhibition of COX-2 (60–70% at 50 µM) in LPS-induced RAW 264.7 macrophages .

- Mechanistic Clues : The methoxy and oxopropoxy groups enhance membrane permeability and target binding, while the Z-configuration optimizes spatial orientation .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or biological activities between research groups be resolved?

- Methodological Answer :

- Source Identification : Compare reaction conditions (e.g., solvent purity, catalyst batch) and analytical methods (e.g., NMR resolution) .

- Reproducibility Tests : Use design of experiments (DOE) to isolate variables (e.g., temperature vs. catalyst loading) .

- Impurity Profiling : Employ HPLC-MS to detect side products (e.g., E-isomer or hydrolyzed derivatives) .

- Case Study : A 20% yield discrepancy was traced to incomplete benzylidene condensation due to suboptimal pH control .

Q. What strategies enhance regioselectivity in substitution reactions at the benzofuran core?

- Methodological Answer :

- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C5 to direct electrophilic substitution to C6 .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in nucleophilic substitutions .

- Catalytic Systems : Pd-catalyzed cross-coupling for aryl-ether formation at C6 .

Q. How does the Z-configuration of the benzylidene moiety influence biological activity compared to the E-isomer?

- Methodological Answer :

- Structural Analysis : Z-isomers exhibit a bent conformation, enabling better fit into hydrophobic enzyme pockets (e.g., COX-2) .

- Activity Comparison :

| Isomer | COX-2 Inhibition (%) | IC₅₀ (HeLa, µM) |

|---|---|---|

| Z | 70 | 18 |

| E | 45 | 32 |

- Validation : Molecular docking shows Z-isomers form stronger π-π interactions with Tyr355 in COX-2 .

Q. What in silico methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens derivatives against targets (e.g., EGFR kinase) to prioritize substituents (e.g., fluoro at benzylidene) .

- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electron density at C3/C6 with anticancer activity .

- Machine Learning : Train models on PubChem data to predict solubility and bioavailability .

Q. How can hydrolysis of the oxopropoxy group in aqueous media be mitigated for in vivo studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to shield the ester group .

- Prodrug Design : Replace the oxopropoxy with a stable ether linkage (e.g., methyleneoxy) .

- pH Control : Buffer solutions (pH 6.5–7.4) reduce base-catalyzed hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.